N-(4-chloro-2-methylphenyl)-2-{[5-(2-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Overview
Description
N-(4-chloro-2-methylphenyl)-2-{[5-(2-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a triazole ring, a fluorophenyl group, and a chloro-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-2-{[5-(2-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a fluorophenyl group, often using a halogen exchange reaction.
Thioether Formation: The triazole derivative is then reacted with an allyl thiol to form the thioether linkage.
Acetamide Formation: Finally, the compound is reacted with 4-chloro-2-methylaniline to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the fluorophenyl group, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while substitution at the chloro-methylphenyl group can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the triazole ring and fluorophenyl group suggests potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. The triazole ring is a common motif in many drugs, and the fluorophenyl group can enhance binding affinity and selectivity.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-{[5-(2-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a hydrogen bond acceptor or donor, facilitating binding to biological macromolecules. The fluorophenyl group can enhance hydrophobic interactions, while the chloro-methylphenyl group may contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-chloro-2-methylphenyl)acetamide
- 2-{[4-allyl-5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-chloro-2-methylphenyl)acetamide
- 2-{[4-allyl-5-(2-iodophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-chloro-2-methylphenyl)acetamide
Uniqueness
The uniqueness of N-(4-chloro-2-methylphenyl)-2-{[5-(2-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide lies in the presence of the fluorophenyl group. Fluorine atoms can significantly alter the electronic properties of a molecule, enhancing its binding affinity and selectivity for specific targets. This makes the compound potentially more effective in its applications compared to its analogs with different halogen substitutions.
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-[[5-(2-fluorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN4OS/c1-3-10-26-19(15-6-4-5-7-16(15)22)24-25-20(26)28-12-18(27)23-17-9-8-14(21)11-13(17)2/h3-9,11H,1,10,12H2,2H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZABLKXYTDKSBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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